molecular formula C13H15N B249455 2-Cyclopentyl-2-phenylacetonitrile CAS No. 3753-59-1

2-Cyclopentyl-2-phenylacetonitrile

Cat. No.: B249455
CAS No.: 3753-59-1
M. Wt: 185.26 g/mol
InChI Key: GLLGDXIKHKJEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-2-phenylacetonitrile is an organic compound with the molecular formula C13H15N It consists of a cyclopentyl group attached to a phenyl group, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclopentyl-2-phenylacetonitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentyl bromide with phenylacetonitrile in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of Grignard reagents. For example, cyclopentylmagnesium bromide can react with phenylacetonitrile to form the desired product. This reaction is usually carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In industrial settings, the production of cyclopentyl(phenyl)acetonitrile may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity cyclopentyl(phenyl)acetonitrile.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-2-phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Ammonia (NH3), alcohols (ROH)

Major Products Formed

    Oxidation: Cyclopentyl(phenyl)ketone, cyclopentyl(phenyl)carboxylic acid

    Reduction: Cyclopentyl(phenyl)methylamine

    Substitution: Cyclopentyl(phenyl)amine, cyclopentyl(phenyl)alcohol

Scientific Research Applications

2-Cyclopentyl-2-phenylacetonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopentyl(phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical pathways. Additionally, the compound’s structure allows it to act as a ligand in coordination chemistry, forming complexes with metal ions.

Comparison with Similar Compounds

2-Cyclopentyl-2-phenylacetonitrile can be compared with other similar compounds such as:

    Phenylacetonitrile: Lacks the cyclopentyl group, resulting in different reactivity and applications.

    Cyclopentylacetonitrile: Lacks the phenyl group, leading to variations in chemical behavior and uses.

    Benzyl cyanide: Contains a benzyl group instead of a cyclopentyl group, affecting its physical and chemical properties.

Properties

IUPAC Name

2-cyclopentyl-2-phenylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLGDXIKHKJEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopentyl-2-phenylacetonitrile
Reactant of Route 2
2-Cyclopentyl-2-phenylacetonitrile
Reactant of Route 3
Reactant of Route 3
2-Cyclopentyl-2-phenylacetonitrile
Reactant of Route 4
2-Cyclopentyl-2-phenylacetonitrile
Reactant of Route 5
2-Cyclopentyl-2-phenylacetonitrile
Reactant of Route 6
2-Cyclopentyl-2-phenylacetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.